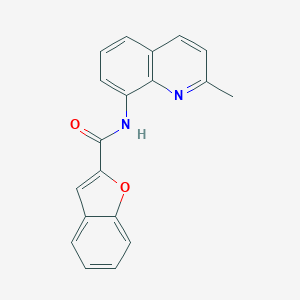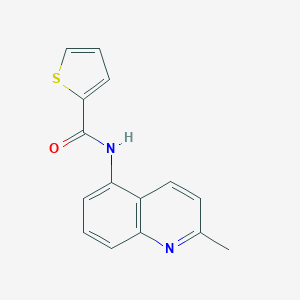![molecular formula C16H14N4O2S B244163 N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as MPO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of myeloperoxidase (MPO), an enzyme that plays a crucial role in the inflammatory response. In
Mechanism of Action
N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea by binding to its active site and preventing its catalytic activity. N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is involved in the production of reactive oxygen species (ROS) and other oxidants that contribute to tissue damage and inflammation. Inhibition of N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea by N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea reduces the production of ROS and other oxidants, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has anti-inflammatory and antioxidant effects. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits leukocyte recruitment, and reduces oxidative stress. In animal models of atherosclerosis, arthritis, and COPD, N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to reduce inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in lab experiments is its specificity for N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibition. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in inflammatory diseases. One limitation of using N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea. One direction is to explore its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to investigate its potential as a diagnostic tool for N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea-related diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in humans.
Synthesis Methods
The synthesis of N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves a multi-step process that starts with the reaction of 2-methyl-4-nitropyridine with 2-aminophenol to form 2-methyl-4-(2-aminophenyl)pyridine. This compound is then reacted with chloroacetyl chloride to form N-acetyl-2-methyl-4-(2-aminophenyl)pyridinium chloride. The final step involves the reaction of N-acetyl-2-methyl-4-(2-aminophenyl)pyridinium chloride with thiourea to form N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea.
Scientific Research Applications
N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been studied for its potential therapeutic applications in various inflammatory diseases, including atherosclerosis, arthritis, and chronic obstructive pulmonary disease (COPD). N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea plays a crucial role in the inflammatory response, and its inhibition by N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to reduce inflammation and oxidative stress in these diseases.
properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-9-8-11(5-6-12(9)19-16(23)18-10(2)21)15-20-14-13(22-15)4-3-7-17-14/h3-8H,1-2H3,(H2,18,19,21,23) |
InChI Key |
OMCIHRKRRVYDRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)